![molecular formula C19H25FN2 B12576201 N'-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine CAS No. 627523-05-1](/img/structure/B12576201.png)
N'-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine is a chemical compound with a complex structure that includes both fluorophenyl and phenylbutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine typically involves a multi-step process. One common method includes the reaction of 2-fluorobenzyl chloride with ethane-1,2-diamine under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-phenylbutyl bromide to yield the final compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of N’-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluorophenyl)-N-methylamine: Shares the fluorophenyl group but differs in the rest of the structure.
N-[(2-fluorophenyl)methyl]-N’-(furan-2-ylmethyl)ethane-1,2-diamine: Similar in having the fluorophenyl group but contains a furan ring instead of the phenylbutyl group.
Uniqueness
Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
627523-05-1 |
|---|---|
Molecular Formula |
C19H25FN2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N'-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H25FN2/c20-19-12-5-4-11-18(19)16-22-15-14-21-13-7-6-10-17-8-2-1-3-9-17/h1-5,8-9,11-12,21-22H,6-7,10,13-16H2 |
InChI Key |
PGSLIBOJBJGYCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNCCNCC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


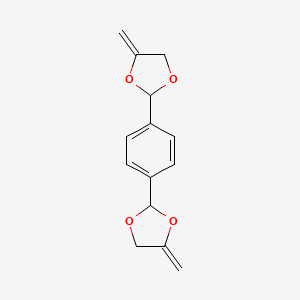
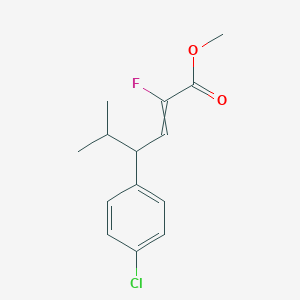

![1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-](/img/structure/B12576137.png)
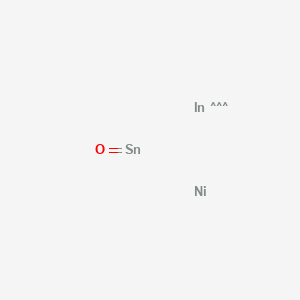
![N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine](/img/structure/B12576149.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)

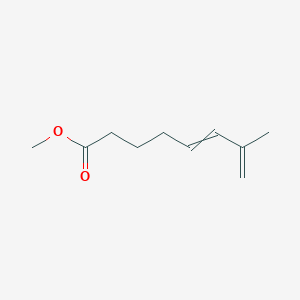
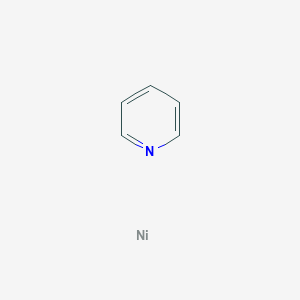
![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)
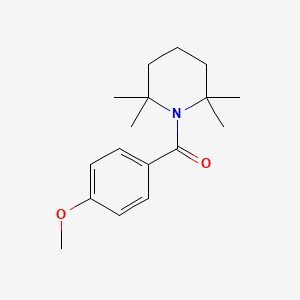

![Acetamide,N,N-bis(isopropyl)-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12576195.png)
